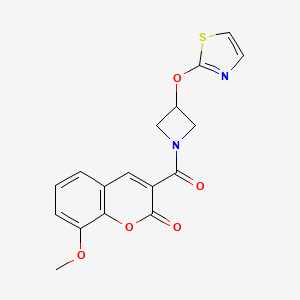
8-methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one, also known as MTAC, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MTAC is a small molecule that belongs to the class of coumarin derivatives and has been found to exhibit promising biological activities.
Scientific Research Applications
Synthesis and Chemical Reactions
Researchers have developed methods for synthesizing various derivatives of 2H-chromen-2-one, focusing on reactions that yield compounds with potential biological activity. For instance, the synthesis and reactions of 8-ethoxycoumarin derivatives have been explored, leading to compounds with antimicrobial activity. These reactions include the formation of thiazolidin-4-one derivatives and interactions that yield chromenopyridopyrimidine derivatives (Mohamed et al., 2012). Another study highlights the one-pot, solvent-free synthesis of 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones, demonstrating broad-spectrum antibacterial activity (Velpula et al., 2015).
Antimicrobial and Antifungal Activities
Novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide have been synthesized and screened for antimicrobial, antifungal, and antimalarial activity. These compounds exhibit significant potential for biological applications (Shah et al., 2016). Similarly, the synthesis of new types of 3-coumarinyl-substituted pyrazolopyrimidines and imidazothiazoles has been conducted, yielding compounds with potential for further biological study (Rao & Reddy, 2008).
Potential Anti-Covid-19 Applications
Research into tetrahydro-4H-chromene-3-carbonitrile derivatives has shown that these compounds possess inhibitory properties against SARS-CoV-2 main protease (Mpro), suggesting potential as anti-Covid-19 agents. This highlights the therapeutic promise of 2H-chromen derivatives in addressing viral infections (Mohareb & Abdo, 2021).
properties
IUPAC Name |
8-methoxy-3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-22-13-4-2-3-10-7-12(16(21)24-14(10)13)15(20)19-8-11(9-19)23-17-18-5-6-25-17/h2-7,11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVADDAHOEMNLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CC(C3)OC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-3-(3-(thiazol-2-yloxy)azetidine-1-carbonyl)-2H-chromen-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(Dimethylamino)methyl]-benzyl}cyclopropanamine dihydrochloride](/img/no-structure.png)
![(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N,N-diethylprop-2-enamide](/img/structure/B2896940.png)
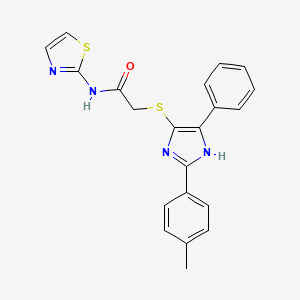
![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methoxybenzenesulfonamide](/img/structure/B2896948.png)
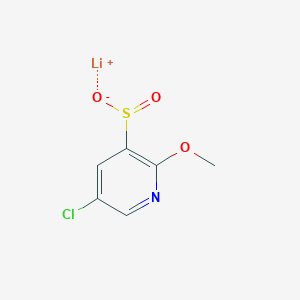
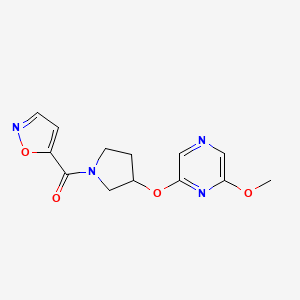
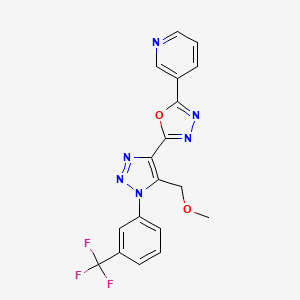
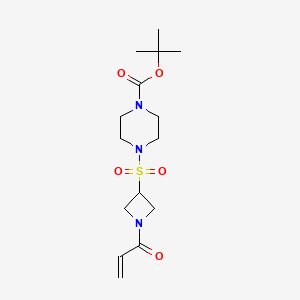
![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2896957.png)
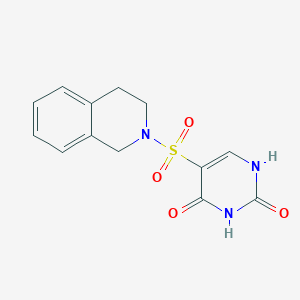
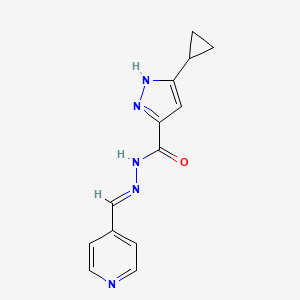
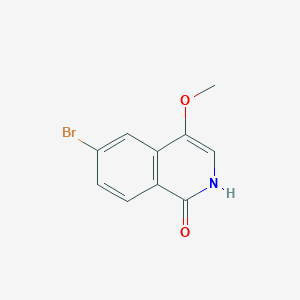
![1-(1,4-Dioxaspiro[4.5]decan-2-ylmethyl)-3-phenylurea](/img/structure/B2896962.png)